molecular formula C14H13F3N2O B2707696 1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone CAS No. 866156-49-2

1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone

Cat. No. B2707696
CAS RN: 866156-49-2
M. Wt: 282.266
InChI Key: CLPOVOBVIRTBNC-UHFFFAOYSA-N
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Description

“1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone” is a chemical compound with the molecular formula C14H13F3N2O. Its molecular weight is 282.2610296 .

Scientific Research Applications

Gas Separation Membranes

Polyimides (PIs) derived from this compound have been investigated for gas separation applications. Specifically, a novel polyimide synthesized from a diamine monomer containing the structure of 1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone demonstrated excellent gas separation performance . These PIs exhibit high thermal stability, solubility in organic solvents, and good optical transparency. Notably, PI-3 showed promising selectivity for CO₂/N₂, O₂/N₂, and He/N₂ separations, approaching the 1991 Robeson upper bound.

Photoluminescent Materials

Europium complexes based on aminophenyl polyfluorinated β-diketonates have been synthesized, including derivatives of 1-(4-aminophenyl)-4,4,5,5,5-pentafluoro-3-hydroxypent-2-en-1-one . These complexes exhibit tunable excitation wavelengths and interesting photophysical properties . Such materials find applications in luminescent devices, sensors, and displays.

Functionalized Polyimides

The compound has been incorporated into functionalized poly(imides) by reacting it with various dianhydrides. These polyimides combine high thermal and mechanical characteristics with gas separation properties . Applications include aerospace, microelectronics, and gas separation membranes.

properties

IUPAC Name

1-[1-(4-aminophenyl)-2,5-dimethylpyrrol-3-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c1-8-7-12(13(20)14(15,16)17)9(2)19(8)11-5-3-10(18)4-6-11/h3-7H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPOVOBVIRTBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)N)C)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone

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